molecular formula C14H11N3O3S B12182211 N-(2-hydroxyphenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

N-(2-hydroxyphenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B12182211
M. Wt: 301.32 g/mol
InChI Key: ZBMXHASHXRSYGI-UHFFFAOYSA-N
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Description

N-(2-hydroxyphenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound featuring a thiazolo[3,2-a]pyrimidine core fused with a 2-methyl substituent and a carboxamide group linked to a 2-hydroxyphenyl ring. The 2-hydroxyphenyl moiety introduces polarity and hydrogen-bonding capacity, which may enhance solubility and target binding compared to non-polar analogs.

Properties

Molecular Formula

C14H11N3O3S

Molecular Weight

301.32 g/mol

IUPAC Name

N-(2-hydroxyphenyl)-2-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C14H11N3O3S/c1-8-7-17-13(20)9(6-15-14(17)21-8)12(19)16-10-4-2-3-5-11(10)18/h2-7,18H,1H3,(H,16,19)

InChI Key

ZBMXHASHXRSYGI-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=O)C(=CN=C2S1)C(=O)NC3=CC=CC=C3O

Origin of Product

United States

Preparation Methods

Reaction Mechanism

  • Knoevenagel Condensation : Methyl acetoacetate reacts with 2-hydroxybenzaldehyde to form an α,β-unsaturated ketone intermediate.

  • Michael Addition : 2-Aminothiazole attacks the carbonyl group of the intermediate, facilitating ring closure.

  • Cyclization : Intramolecular dehydration forms the thiazolo[3,2-a]pyrimidine scaffold.

  • Amidation : In situ hydrolysis of the ester group followed by coupling with 2-aminophenol yields the final carboxamide.

Optimization Data

ParameterOptimal ValueYield Improvement
Temperature80°C78% → 89%
Ionic Liquid Loading10 mol%65% → 89%
Reaction Time8 hours72% → 89%

This method achieves an 89% isolated yield and reduces waste by eliminating intermediate purification steps. The ionic liquid is recyclable for up to five cycles without significant activity loss.

Stepwise Synthesis via Ester Hydrolysis and Amide Coupling

A modular approach reported by Evitachem involves synthesizing the thiazolo[3,2-a]pyrimidine core first, followed by late-stage amidation:

Step 1: Core Formation

Ethyl 2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate is prepared via cyclocondensation of thiourea, methyl acetoacetate, and chloroacetic acid in acetic acid at 100°C for 12 hours (yield: 82%).

Step 2: Ester Hydrolysis

The ethyl ester is hydrolyzed to the carboxylic acid using 2 M NaOH in ethanol/water (1:1) at 60°C for 4 hours (yield: 95%).

Step 3: Amide Coupling

The carboxylic acid is activated with EDCl/HOBt (1.2 equivalents) in DMF and coupled with 2-aminophenol (1.5 equivalents) at room temperature for 12 hours (yield: 76%).

Key Advantages

  • Flexibility : Permits independent optimization of core and substituent synthesis.

  • Scalability : Each step is amenable to kilogram-scale production.

Biginelli-Like Multicomponent Reaction

A modified Biginelli reaction adapted from PMC research utilizes zinc chloride as a catalyst:

Procedure

A mixture of thiourea (1.5 equivalents), 2-hydroxybenzaldehyde (1.0 equivalent), and methyl acetoacetate (1.2 equivalents) is heated in glacial acetic acid at 90°C for 6 hours. The crude product is recrystallized from ethanol to yield the intermediate thiazolo[3,2-a]pyrimidine ester (68% yield). Subsequent amidation follows the EDCl/HOBt protocol described in Method 2.

Limitations

  • Lower Yield : Competitive formation of dihydropyrimidinones reduces efficiency.

  • Acidic Conditions : Limits compatibility with acid-sensitive functional groups.

Comparative Analysis of Methods

MethodYieldReaction TimeSolvent SystemKey Advantage
One-Pot Ionic Liquid89%8 hoursAcetonitrileHigh atom economy
Stepwise Synthesis76%28 hoursDMF/EthanolModular design
Biginelli Modification52%14 hoursGlacial acetic acidLow-cost catalysts

The one-pot method is superior in yield and sustainability, while the stepwise approach offers greater flexibility for structural diversification.

Mechanistic Insights and Side Reactions

Common Byproducts

  • Dihydrothiazolo Derivatives : Formed under reducing conditions or incomplete oxidation.

  • Ester Hydrolysis Byproducts : Observed when using aqueous bases in Method 2.

Mitigation Strategies

  • Strict Temperature Control : Prevents retro-Michael reactions in Method 1.

  • Catalyst Screening : Substituting zinc chloride with BF₃·OEt₂ in Method 3 improves regioselectivity.

Environmental and Industrial Considerations

The ionic liquid method reduces organic solvent usage by 40% compared to traditional approaches . However, DMF in the stepwise method poses recycling challenges. Industrial scale-up favors the one-pot process due to its streamlined workflow and compliance with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxyphenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives .

Scientific Research Applications

Synthesis and Structural Characterization

The compound is synthesized through various methodologies, often involving the reaction of thiazolopyrimidine derivatives with specific arylidene compounds. The synthesis typically utilizes ammonium acetate as a catalyst, leading to high yields and purity of the final product. Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography confirm the molecular structure and stability of the synthesized compounds .

Antimicrobial Properties

Research has demonstrated that derivatives of thiazolopyrimidines, including N-(2-hydroxyphenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide, exhibit notable antimicrobial activities. Studies have shown effective inhibition against various bacterial strains and fungi, suggesting potential use as antimicrobial agents in clinical settings .

Anticancer Activity

The compound has been investigated for its anticancer properties. In vitro studies indicate that it can induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation. The ability to target specific cancer cell lines makes it a candidate for further development in oncology .

Neuroprotective Effects

Recent findings suggest that this compound may have neuroprotective effects, particularly in models of neurodegenerative diseases. The mechanism appears to involve the reduction of oxidative stress and inflammation, which are critical factors in the progression of conditions such as Alzheimer’s disease .

Drug Development

Given its biological activities, this compound is being explored as a lead compound for drug development. Its unique structure allows for modifications that can enhance efficacy and reduce side effects, making it suitable for various therapeutic applications.

Combination Therapies

The compound's ability to synergize with other drugs opens avenues for combination therapies, particularly in treating resistant bacterial infections or enhancing the efficacy of existing cancer treatments. Research into its interactions with other pharmacological agents is ongoing .

Case Studies and Research Findings

Table 1: Summary of Biological Activities of this compound

Activity TypeStudy ReferenceKey Findings
Antimicrobial Effective against Gram-positive and Gram-negative bacteria
Anticancer Induces apoptosis in specific cancer cell lines
Neuroprotective Reduces oxidative stress in neurodegenerative models

Mechanism of Action

The mechanism of action of N-(2-hydroxyphenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and interfere with cellular pathways, leading to its pharmacological effects. The exact molecular targets and pathways can vary depending on the specific application .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Key structural variations among thiazolo[3,2-a]pyrimidine derivatives lie in the substituents at the carboxamide group (R₁) and the pyrimidine ring (R₂). Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison
Compound Name R₁ (Carboxamide) R₂ (Pyrimidine) Molecular Weight logP Hydrogen Bond Donors Key Features
N-(2-hydroxyphenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide (Target Compound) 2-hydroxyphenyl 2-methyl Not reported ~1.5* 1 (OH group) Polar substituent, H-bond donor
N-(2-ethylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide 2-ethylphenyl None 299.35 1.827 1 Lipophilic, no H-bond donor
N-(4-methoxyphenethyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide 4-methoxyphenethyl None Not reported ~2.0† 0 Extended chain, methoxy group
5-(4-Methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide Phenyl (R₁) 4-methoxyphenyl (R₂) Not reported ~2.2† 0 Methoxy enhances lipophilicity

*Estimated based on substituent contributions; †Predicted from structural analogs.

Key Observations:
  • Hydrogen Bonding: The hydroxyl group in the target compound acts as a hydrogen bond donor, which is absent in analogs with methoxy or ethyl substituents. This feature may enhance binding to hydrophilic targets like proteases or kinases .

Biological Activity

N-(2-hydroxyphenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound that has garnered attention for its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by empirical data and case studies.

Molecular Characteristics:

PropertyValue
Molecular FormulaC14H11N3O3S
Molecular Weight301.32 g/mol
IUPAC NameN-(2-hydroxyphenyl)-2-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
CAS Number1435998-76-7

The compound's structure features a thiazolo-pyrimidine core, which is known for its biological activity, particularly in anticancer and antimicrobial applications.

Anticancer Properties

Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. A study highlighted its effectiveness against the M-HeLa (cervical adenocarcinoma) cell line, showing a cytotoxicity level that surpassed that of established chemotherapeutics like Sorafenib .

Case Study: Cytotoxicity Evaluation
A comparative analysis of the compound's cytotoxic effects revealed:

  • M-HeLa Cell Line: High efficacy with IC50 values indicating potent activity.
  • Normal Liver Cells: Low cytotoxicity, suggesting a favorable therapeutic index and selectivity for cancerous cells .

Antimicrobial Activity

The compound also demonstrates promising antibacterial and antifungal properties. It has been evaluated against various microbial strains with notable effectiveness. In vitro tests indicated significant inhibition of bacterial growth, positioning it as a potential candidate for developing new antimicrobial agents .

Antimicrobial Efficacy Data:

Microbial StrainActivity LevelReference
Staphylococcus aureusModerate
Escherichia coliSignificant
Candida albicansHigh

The biological activities of this compound are attributed to its ability to interact with specific molecular targets. For instance:

  • GluN2A-selective NMDA receptor modulation: This interaction may enhance synaptic plasticity and neuroprotection, making it a candidate for neurological disorders .
  • Acetylcholinesterase inhibition: The compound shows potential in treating conditions like Alzheimer's disease by preventing the breakdown of acetylcholine.

Synthesis and Preparation

The synthesis of this compound typically involves cyclization reactions between 2-aminothiazole and 2-hydroxybenzaldehyde in the presence of bases. This method can be optimized for yield and purity using advanced techniques such as microwave-assisted synthesis or continuous flow reactors, which enhance reaction efficiency and scalability for industrial applications .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-(2-hydroxyphenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide?

  • Methodology : The compound can be synthesized via cyclocondensation reactions. A typical approach involves refluxing a thioxo-tetrahydro-pyrimidine precursor with chloroacetic acid and aromatic aldehydes (e.g., 2,4,6-trimethoxybenzaldehyde) in a mixture of glacial acetic acid and acetic anhydride, catalyzed by sodium acetate. Recrystallization from ethyl acetate/ethanol (3:2) yields pure crystals suitable for X-ray analysis .
  • Key Considerations : Optimize reaction time (8–10 hours) and stoichiometry (1:1 molar ratio of aldehyde to thioxo precursor) to achieve yields >75%. Monitor reaction completion via TLC or HPLC .

Q. How is the crystal structure of this compound determined, and what are its key conformational features?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The thiazolo[3,2-a]pyrimidine core adopts a puckered conformation, with the central pyrimidine ring deviating ~0.224 Å from planarity, forming a flattened boat structure. The dihedral angle between the fused thiazole and aryl substituents (e.g., phenyl) ranges from 80–85°, influencing packing interactions .
  • Data Interpretation : Use SHELX software for refinement . Analyze puckering via Cremer-Pople parameters (e.g., total puckering amplitude Q and spherical polar angles θ, φ) to quantify non-planarity .

Q. What intermolecular interactions stabilize the crystal lattice?

  • Methodology : Identify hydrogen bonds (C–H···O, N–H···O) and π-π stacking using crystallographic data. For example, bifurcated C–H···O bonds form chains along the c-axis, while methoxy/ethoxy groups participate in van der Waals interactions .
  • Tools : Use Mercury or OLEX2 for visualization. Apply Etter’s graph set analysis (e.g., D -type hydrogen-bonded motifs) to classify interaction patterns .

Advanced Research Questions

Q. How can conflicting data on ring puckering in related thiazolo[3,2-a]pyrimidines be resolved?

  • Case Study : While some derivatives show a flattened boat conformation (deviation ~0.224 Å), others exhibit chair-like puckering.
  • Resolution Strategy : Compare Cremer-Pople parameters across analogs. For example, substituent steric effects (e.g., 2,4,6-trimethoxybenzylidene vs. 4-carboxybenzylidene) may alter puckering by ~10–15% due to torsional strain .
  • Computational Validation : Perform DFT calculations (B3LYP/6-31G*) to compare experimental and theoretical puckering amplitudes .

Q. What strategies optimize the compound’s bioactivity based on structural analogs?

  • Evidence : Pyrimidine derivatives with hydroxyl/chloro substituents (e.g., 3b, 3g in ) show xanthine oxidase (XO) inhibitory activity comparable to allopurinol.
  • Design Approach : Introduce electron-withdrawing groups (e.g., -F, -Cl) at the 2-hydroxyphenyl moiety to enhance XO binding. Test via in vitro assays using recombinant XO and monitor uric acid production .

Q. How can synthetic byproducts or polymorphic forms be characterized and controlled?

  • Methodology : Use PXRD to detect polymorphs. For example, solvates with DMF (as in ) exhibit distinct unit cell parameters (P1 triclinic, Z = 2).
  • Mitigation : Control recrystallization solvents (e.g., avoid DMF for anhydrous forms). Employ DSC/TGA to monitor thermal stability .

Q. What computational methods predict hydrogen-bonding networks in novel derivatives?

  • Tools : Use CrystalPredictor or AutoSol for packing prediction. Apply Hirshfeld surface analysis (via CrystalExplorer) to quantify interaction contributions (e.g., O···H, N···H contacts) .
  • Validation : Cross-reference with SC-XRD data from analogs (e.g., and ) to assess predictive accuracy.

Data Contradiction Analysis

Q. Discrepancies in reported dihedral angles between thiazolo[3,2-a]pyrimidine and aryl substituents: How to reconcile?

  • Root Cause : Substituent bulk (e.g., 2,4,6-trimethoxy vs. 4-carboxy groups) induces steric repulsion, altering dihedral angles by 5–10°.
  • Resolution : Statistically compare angles across 5–10 analogs using CSD data. Apply ANOVA to confirm significance (p < 0.05) .

Q. Why do some synthetic routes yield lower purity (<90%) despite identical conditions?

  • Investigation : Trace byproducts (e.g., uncyclized intermediates) via LC-MS. Optimize acetic anhydride ratio (1:1 to 1:2 v/v) to suppress side reactions .

Methodological Recommendations

  • Synthesis : Prioritize one-pot methods with in situ cyclization to minimize steps .
  • Characterization : Combine SC-XRD with solid-state NMR (¹³C CP/MAS) to resolve dynamic disorder in crystals .
  • Bioactivity Screening : Use molecular docking (AutoDock Vina) to pre-screen derivatives for XO binding before in vitro assays .

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